![molecular formula C23H27N3O4 B2472987 N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-oxo-2-(p-tolylamino)ethyl)piperidine-4-carboxamide CAS No. 942006-22-6](/img/structure/B2472987.png)
N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-oxo-2-(p-tolylamino)ethyl)piperidine-4-carboxamide
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Description
N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-oxo-2-(p-tolylamino)ethyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C23H27N3O4 and its molecular weight is 409.486. The purity is usually 95%.
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Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-oxo-2-(p-tolylamino)ethyl)piperidine-4-carboxamide, a compound with diverse potential applications in medicinal chemistry, has garnered attention for its biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a piperidine ring, a benzo[d][1,3]dioxole moiety, and an oxo group. Its molecular formula is C19H22N2O4, with a molecular weight of 342.39 g/mol. The presence of the benzo[d][1,3]dioxole enhances its lipophilicity and potential for interacting with biological targets.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor activity. The mechanism often involves the inhibition of DNA synthesis and repair through interaction with topoisomerases or other DNA-binding proteins. For instance, studies have shown that related benzodiazepine derivatives can bind to DNA and disrupt replication processes, leading to apoptosis in cancer cells .
Antimicrobial Properties
Another area of interest is the compound's antimicrobial activity. Compounds containing the benzo[d][1,3]dioxole structure have demonstrated efficacy against various bacterial strains. Specifically, they target bacterial ligases involved in cell wall synthesis, making them potential candidates for treating resistant bacterial infections .
Case Study 1: Antitumor Efficacy
In a study conducted on human cancer cell lines, the compound was tested for its cytotoxic effects. The results indicated that at concentrations above 10 µM, significant cell death was observed in breast and lung cancer cell lines. The study utilized flow cytometry to assess apoptosis markers, confirming the compound's role in inducing programmed cell death through intrinsic pathways .
Case Study 2: Antimicrobial Activity
A separate investigation evaluated the antimicrobial effects of similar compounds against methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited minimum inhibitory concentration (MIC) values as low as 8 µg/mL, indicating potent antibacterial activity. This suggests that the compound could be developed into a therapeutic agent for treating infections caused by resistant strains .
Research Findings
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(4-methylanilino)-2-oxoethyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4/c1-16-2-5-19(6-3-16)25-22(27)14-26-10-8-18(9-11-26)23(28)24-13-17-4-7-20-21(12-17)30-15-29-20/h2-7,12,18H,8-11,13-15H2,1H3,(H,24,28)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEECISWRYKWICH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2CCC(CC2)C(=O)NCC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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